Aluminum 5-chloro-8-hydroxyquin-olinate
Description
Contextualization of Quinoline-Based Metal Complexes in Coordination Chemistry
Quinoline-based metal complexes represent a significant class of compounds in coordination chemistry, garnering substantial attention for their diverse applications in materials science, catalysis, and medicinal chemistry. researchgate.net These complexes are formed by the coordination of one or more metal ions with ligands derived from quinoline (B57606), a heterocyclic aromatic organic compound. The unique physicochemical and electronic properties of these complexes make them suitable for a wide range of functionalities. researchgate.net In particular, 8-hydroxyquinoline (B1678124) and its derivatives are highly versatile ligands known for their ability to form stable chelate complexes with a multitude of metal ions. mdpi.com The resulting metal complexes, such as the well-known tris(8-hydroxyquinoline)aluminum (Alq3), are cornerstone materials in the development of organic light-emitting diodes (OLEDs) due to their excellent thermal stability and electroluminescent properties. mdpi.com
Significance of Halogenation in 8-Hydroxyquinoline Ligands for Aluminum Complexation
The process of halogenation, which involves the introduction of halogen atoms like chlorine, bromine, or iodine onto the 8-hydroxyquinoline (8-HQ) ligand scaffold, is a critical strategy for tuning the properties of the resulting aluminum complexes. Attaching electron-withdrawing or electron-donating substituents to the quinolinolate ligand can tailor the band gap and, consequently, the emission wavelength of the complex. mdpi.com Halogenation, specifically, can modify the electronic structure, photoluminescence, and charge-transporting characteristics of the material. researchgate.net For instance, the introduction of a chlorine atom at the 5-position of the 8-HQ ligand can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the color and efficiency of light emission in electroluminescent devices. researchgate.netrsc.org This fine-tuning capability allows for the rational design of materials with specific optical and electronic properties for advanced applications.
Research Trajectories for Aluminum 5-Chloro-8-Hydroxyquinolinate within Academic Disciplines
Research on Aluminum 5-chloro-8-hydroxyquinolinate, also known as tris-[5-chloro-8-hydroxyquinoline] aluminum or Al(5-Clq)3, is primarily concentrated within the discipline of materials science, with a strong focus on optoelectronics. The principal trajectory of investigation has been its synthesis and characterization as an electroluminescent material for use in OLEDs. researchgate.net Academic studies have explored its potential to serve as a light-emitting layer in these devices, examining its photophysical properties and performance metrics such as luminescence and current efficiency. researchgate.net While the broader family of 8-hydroxyquinoline derivatives is widely explored for applications in chemical sensing and as analytical reagents, the specific research trajectory for the aluminum complex of 5-chloro-8-hydroxyquinoline (B194070) has remained narrowly focused on its light-emitting capabilities.
Structure
2D Structure
Properties
IUPAC Name |
tris[(5-chloroquinolin-8-yl)oxy]alumane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H6ClNO.Al/c3*10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h3*1-5,12H;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGWGZVGKDPGDJ-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O[Al](OC3=C4C(=C(C=C3)Cl)C=CC=N4)OC5=C6C(=C(C=C5)Cl)C=CC=N6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15AlCl3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Strategies for Aluminum 5 Chloro 8 Hydroxyquinolinate
Conventional Solution-Phase Synthesis Routes
The synthesis of Aluminum 5-chloro-8-hydroxyquinolinate in the solution phase remains a fundamental and widely practiced approach. These methods typically involve the reaction of an aluminum source with the 5-chloro-8-hydroxyquinoline (B194070) ligand in a suitable solvent, leading to the formation of the desired complex.
"One-Pot" Reaction Approaches and Optimization of Reaction Conditions
While true one-pot syntheses that start from the elemental precursors of the ligand are more common for quinoline (B57606) derivatives in general, the complexation step to form Aluminum 5-chloro-8-hydroxyquinolinate can be optimized in a "one-pot" fashion once the ligand is available. nih.govnih.govorganic-chemistry.org This approach involves the direct addition of an aluminum salt to the reaction mixture containing the synthesized 5-chloro-8-hydroxyquinoline ligand, sometimes without intermediate purification.
The optimization of reaction conditions is critical for maximizing yield and purity. Key parameters that are manipulated include:
pH Control : The precipitation of aluminum quinolinate complexes is highly dependent on the pH of the solution. Favorable conditions are typically achieved by adjusting the pH to a range of 3 to 5 to ensure complete complexation and precipitation. researchgate.net
Temperature and Reaction Time : Reaction kinetics are influenced by temperature. Refluxing the solution is a common practice to ensure the reaction goes to completion. chemicalbook.com
Solvent Choice : The choice of solvent affects the solubility of reactants and the morphology of the resulting product. Alcohols like ethanol (B145695) are frequently used. researchgate.net
Precursor Selection : Different aluminum salts, such as aluminum nitrate (B79036) or aluminum isopropoxide, can be used, which may influence the reaction rate and the properties of the final product. researchgate.net
A new electroluminescent material, tris-[5-chloro-8-hydroxyquinoline] aluminum, has been synthesized and characterized, with its solution in toluene (B28343) showing an absorption maximum at 385 nm. researchgate.net
Table 1: Optimization Parameters in Solution-Phase Synthesis
| Parameter | Typical Range/Conditions | Effect on Synthesis |
|---|---|---|
| pH | 3 - 5 | Controls precipitation and complex formation researchgate.net |
| Temperature | Reflux | Influences reaction rate and completion |
| Solvent | Ethanol, Toluene | Affects reactant solubility and product morphology researchgate.netresearchgate.net |
| Aluminum Source | Aluminum Nitrate, Aluminum Isopropoxide | Can alter reaction kinetics and product characteristics researchgate.net |
Synthesis from Aluminum Salts and Chlorinated 8-Hydroxyquinoline (B1678124) Precursors
The most direct and conventional solution-phase synthesis involves the reaction between a pre-synthesized 5-chloro-8-hydroxyquinoline ligand and an aluminum salt.
The synthesis of the 5-chloro-8-hydroxyquinoline precursor itself can be accomplished through various organic reactions. acs.orgrroij.com For instance, it can be prepared from 4-chloro-2-aminophenol and acrolein diethyl acetal (B89532) via the Doebner-von Miller reaction. chemicalbook.com Another method involves the direct chlorination of 8-hydroxyquinoline. google.comgoogle.com
Once the ligand is obtained, the complexation reaction is typically carried out as follows:
The 5-chloro-8-hydroxyquinoline ligand is dissolved in a suitable solvent, such as ethanol or toluene. researchgate.netresearchgate.net
An aqueous or alcoholic solution of an aluminum salt (e.g., aluminum nitrate, aluminum chloride) is added to the ligand solution. mdpi.com
The pH is carefully adjusted, often with the addition of a base like sodium hydroxide (B78521) or ammonia, to induce the precipitation of the Aluminum 5-chloro-8-hydroxyquinolinate complex. researchgate.netmdpi.com
The resulting precipitate is then collected by filtration, washed multiple times to remove unreacted precursors and byproducts, and dried. mdpi.com
Solid-State and Solvent-Free Mechanochemical Synthesis Techniques
In response to the growing need for environmentally benign chemical processes, solid-state and mechanochemical methods have emerged as powerful alternatives to traditional solvent-based syntheses. These techniques reduce or eliminate the need for hazardous solvents, often leading to higher yields and shorter reaction times.
For aluminum quinolinates, solid-state synthesis can be performed by directly reacting an aluminum source, such as aluminum hydroxide (Al(OH)₃) or aluminum oxide-hydroxide (AlO(OH)), with the 8-hydroxyquinoline derivative. The reaction is typically initiated by grinding the reactants together (mechanochemistry) or by heating the solid mixture. researchgate.net For example, a solid-state reaction between AlO(OH) and 8-hydroxyquinoline at 95°C has been shown to produce a crystalline phase containing both meridional and facial isomers of the complex. Another approach involves the reaction of aluminium isopropoxide with 8-hydroxyquinoline in a 1:3 molar ratio in the solid state. researchgate.netresearchgate.net
These solvent-free methods are not only greener but can also provide access to different polymorphic forms of the final product that may not be obtainable through solution-phase routes.
Table 2: Comparison of Synthesis Routes
| Synthesis Method | Reactants | Key Conditions | Advantages |
|---|---|---|---|
| Solution-Phase | Aluminum Salt, 5-chloro-8-hydroxyquinoline | pH control, Solvent, Temperature | Well-established, Good for purity control |
| Solid-State | Al(OH)₃ or AlO(OH), 5-chloro-8-hydroxyquinoline | Grinding, Heating (e.g., 95°C) | Solvent-free, Environmentally friendly, Access to different polymorphs |
| Mechanochemical | Aluminum Salt, 5-chloro-8-hydroxyquinoline | Ball milling | Solvent-free, Potentially faster reaction rates |
Control over Isomer Formation and Polymorphism in Aluminum Quinolinates
Aluminum 5-chloro-8-hydroxyquinolinate, as a tris-chelated octahedral complex, can exist as different geometric isomers and can crystallize into various polymorphic forms. The control over which isomer or polymorph is formed is a critical aspect of its synthesis, as these different forms can exhibit distinct physical and photoluminescent properties.
Meridional and Facial Isomerization Dynamics
The three bidentate 5-chloro-8-hydroxyquinolinate ligands can coordinate to the central aluminum ion in two different geometric arrangements: meridional (mer) and facial (fac). acs.orgresearchgate.net
Meridional (mer) Isomer : In this configuration, the three nitrogen atoms (or three oxygen atoms) lie in a plane that includes the aluminum atom. The mer isomer is thermodynamically more stable and is the predominant product in most conventional synthesis methods. researchgate.netnih.gov
Facial (fac) Isomer : Here, the three nitrogen atoms (and three oxygen atoms) occupy the corners of one face of the octahedron around the aluminum atom. The fac isomer is thermodynamically less stable. researchgate.netnih.gov
The synthesis can be directed to favor one isomer over the other. For instance, studies on the parent compound, tris(8-hydroxyquinolinate)aluminum (Alq3), have shown that the mer isomer forms in the early stages of the reaction and can gradually convert to the less stable fac isomer with prolonged reaction times (e.g., 90 hours in refluxing deionized water). researchgate.netnih.gov This suggests that reaction time and temperature are key variables in controlling the isomeric ratio. While the mer isomer typically exhibits green fluorescence, the fac isomer is associated with a blue-shifted emission. acs.orgresearchgate.net
Polymorphic Modifications and Their Control
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. For aluminum quinolinates, several distinct polymorphs have been identified, often designated by Greek letters (α, β, γ, δ, ε). researchgate.netnih.gov These polymorphs are associated with specific isomeric forms. For example, the α, β, and ε phases are typically formed by mer isomers, while the γ and δ phases are composed of fac isomers. researchgate.netresearchgate.netnih.gov
The formation of a specific polymorph is highly dependent on the synthesis and processing conditions.
Synthesis Method : As mentioned, solid-state reactions can yield different crystalline phases compared to solution-based methods.
Post-Synthesis Treatment : Thermal annealing or sublimation of the initially formed product can induce phase transitions to different polymorphs. For instance, the δ-Alq3 polymorph, which has blue luminescence, can be obtained through thermal treatment. mdpi.com
Controlling polymorphism is crucial as the crystal packing significantly influences the material's electronic and optical properties, including its fluorescence quantum yield and emission wavelength. researchgate.net
Purification and Scalability of Synthesis for Aluminum 5-chloro-8-hydroxyquinolinate
The production of high-purity Aluminum 5-chloro-8-hydroxyquinolinate, a compound of interest for various applications, necessitates robust purification strategies and scalable synthetic routes. While detailed research focusing exclusively on this specific aluminum complex is limited, valuable insights can be drawn from the extensive studies on the parent compound, tris(8-hydroxyquinoline)aluminum (Alq3), and the synthesis of the 5-chloro-8-hydroxyquinoline ligand.
Purification Methodologies
The purification of Aluminum 5-chloro-8-hydroxyquinolinate is crucial to remove unreacted starting materials, byproducts, and other impurities that can significantly impact its performance characteristics. Common purification techniques for organometallic complexes like Alq3 and its derivatives include vacuum sublimation and recrystallization.
Vacuum Sublimation: This is a widely employed technique for the purification of thermally stable, non-volatile organic and organometallic compounds. researchgate.net In this process, the crude material is heated under high vacuum, causing it to sublime and then deposit as a purified crystalline solid on a cooled surface, leaving non-volatile impurities behind. For the closely related Alq3, vacuum sublimation is the standard procedure to achieve the high purity (99.9% to 99.999%) required for applications in organic electronics. mdpi.com It is a highly effective method for removing inorganic salts and other organic impurities. The efficiency of this process is dependent on temperature, pressure, and the design of the sublimation apparatus.
Recrystallization: This technique involves dissolving the crude compound in a suitable solvent or a mixture of solvents at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution. The selection of an appropriate solvent system is critical for successful recrystallization. Studies on the solubility of the precursor, 5-chloro-8-hydroxyquinoline, have been conducted in various organic solvents, which can inform the choice of solvents for the final aluminum complex. researchgate.netresearchgate.net
Chromatography: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption on a stationary phase. researchgate.net While often used for smaller-scale laboratory purifications, it can be adapted for larger quantities. The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (solvent system) is crucial for achieving good separation.
The following table summarizes the potential purification methods for Aluminum 5-chloro-8-hydroxyquinolinate, drawing analogies from the purification of Alq3.
| Purification Method | Principle | Typical Purity Achieved (for Alq3) | Key Considerations |
| Vacuum Sublimation | Separation based on differences in vapor pressure under vacuum. rsc.org | > 99.99% mdpi.com | Requires thermal stability of the compound. |
| Recrystallization | Separation based on differences in solubility in a specific solvent at different temperatures. researchgate.net | Variable, dependent on solvent and impurities. | Solvent selection is critical to maximize yield and purity. |
| Column Chromatography | Separation based on differential adsorption on a solid support. researchgate.net | High, but can be solvent and time-intensive. | More suitable for smaller-scale purification. |
Scalability of Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of Aluminum 5-chloro-8-hydroxyquinolinate presents several challenges, including cost-effectiveness, process control, and consistent product quality.
The scalability of the synthesis is intrinsically linked to the availability and cost of the starting materials, primarily 5-chloro-8-hydroxyquinoline. Patents related to the preparation of 5-chloro-8-hydroxyquinoline describe processes that are amenable to large-scale production. google.comgoogle.com These methods often focus on high yields and the reduction of waste byproducts. For instance, one patented method involves the chlorination of 8-hydroxyquinoline, followed by extraction, neutralization, and washing steps to yield a highly purified product. google.com
For the final complexation step to form Aluminum 5-chloro-8-hydroxyquinolinate, the reaction conditions need to be optimized for a larger scale. This includes managing reaction temperature, controlling the pH during precipitation, and efficiently handling the resulting solid product. A method for making tris(8-hydroxyquinoline) aluminum (Alq3) nano-crystals has been described as simple, low-cost, and suitable for large-scale production, which could potentially be adapted for the 5-chloro derivative. google.com
A significant advantage for industrial-scale production is a process that allows for the product to be isolated and stored in a molten state, which can be more efficient than drying large quantities of a solid product. mdpi.com The thermal stability of Alq3 suggests that its chlorinated derivative may also be amenable to such processing. google.com
The following table outlines key factors influencing the scalability of Aluminum 5-chloro-8-hydroxyquinolinate synthesis.
| Factor | Key Considerations for Scalability |
| Starting Material Availability | Cost-effective and scalable synthesis of 5-chloro-8-hydroxyquinoline is essential. google.comgoogle.com |
| Reaction Conditions | Optimization of temperature, pH, and reaction time for large reactors. |
| Product Isolation and Handling | Efficient filtration, washing, and drying methods are required. The possibility of handling the product as a melt could be advantageous. mdpi.com |
| Purification | Scalable purification methods like vacuum sublimation are crucial for achieving high purity on a large scale. mdpi.com |
| Process Safety and Environmental Impact | Management of solvents and byproducts in an environmentally responsible manner. |
Proton (¹H) NMR Studies of Ligand Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for probing the electronic environment of the hydrogen atoms within the 5-chloro-8-hydroxyquinolinate ligand. Upon coordination to the aluminum center, significant changes in the chemical shifts of the ligand's protons are observed, providing direct evidence of complex formation.
The ¹H NMR spectrum of the free 5-chloro-8-hydroxyquinoline ligand in a solvent like DMSO-d₆ displays distinct signals corresponding to the protons on the quinoline ring system. chemicalbook.com For instance, the proton of the hydroxyl group (-OH) typically appears as a broad singlet at a high chemical shift (e.g., ~10.3 ppm), while the aromatic protons resonate in the range of 7.0 to 9.0 ppm. chemicalbook.com The specific assignments for the free ligand are detailed in the table below.
Upon chelation to the aluminum ion, the deprotonation of the hydroxyl group and the coordination of the nitrogen atom cause a general downfield shift of the proton signals. This deshielding effect is a direct consequence of the redistribution of electron density within the ligand upon forming coordinate covalent bonds with the aluminum center. Studies on analogous 8-hydroxyquinoline-proline hybrid ligands have shown that complexation with metal ions like Zn(II) leads to significant changes and line broadening in the aromatic region of the ¹H NMR spectrum, indicative of ligand exchange and coordination. nih.gov
| Proton Assignment | Typical Chemical Shift (ppm) in DMSO-d₆ chemicalbook.com | Expected Shift upon Coordination to Al(III) |
|---|---|---|
| H (hydroxyl) | ~10.3 | Signal disappears due to deprotonation |
| H2 | ~8.99 | Downfield Shift |
| H4 | ~8.51 | Downfield Shift |
| H3 | ~7.75 | Downfield Shift |
| H6 | ~7.64 | Downfield Shift |
| H7 | ~7.14 | Downfield Shift |
Aluminum (²⁷Al) NMR for Coordination Environment Characterization
Aluminum-27 (²⁷Al) NMR is a highly effective technique for directly investigating the coordination environment of the aluminum nucleus. huji.ac.il As ²⁷Al is a quadrupolar nucleus (spin I = 5/2), the line shape and chemical shift of its NMR signal are highly sensitive to the symmetry and nature of the local electronic environment. huji.ac.il
For Aluminum 5-chloro-8-hydroxyquinolinate, the aluminum ion is chelated by three bidentate 5-chloro-8-hydroxyquinolinate ligands, resulting in a hexacoordinate (six-coordinate) environment. The coordinating atoms are three nitrogen atoms and three oxygen atoms from the ligands. This coordination geometry is common for aluminum quinolate complexes.
The chemical shift ranges in ²⁷Al NMR are characteristic of the coordination number of the aluminum atom. researchgate.net Hexacoordinate aluminum (AlO₆ or similar environments) typically resonates in a well-defined region, generally between +20 and -20 ppm relative to a standard like aqueous Al(H₂O)₆³⁺. researchgate.net For instance, studies on various aluminum complexes have shown that hexacoordinated aluminum species appear near 0 ppm. pascal-man.com The observation of a signal in this region for Aluminum 5-chloro-8-hydroxyquinolinate would confirm the expected octahedral-like coordination geometry. The width of the resonance line provides further information; a narrower line suggests a more symmetric and homogeneous coordination sphere, whereas a broader line indicates a distorted or less symmetric environment. huji.ac.il
| Coordination Number | Typical Chemical Shift Range (ppm) researchgate.net | Expected for Al(5-Clq)₃ |
|---|---|---|
| 4 (Tetrahedral) | +50 to +80 | Not Expected |
| 5 (Trigonal Bipyramidal/Square Pyramidal) | +20 to +50 | Not Expected |
| 6 (Octahedral) | -20 to +20 | Expected |
Solid-State ¹³C NMR for Polymorphic Distinction
Solid-state ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), is a crucial tool for studying the structure of solid materials, including the differentiation of crystalline polymorphs. irispublishers.com Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical properties. For metal-organic complexes like tris(8-hydroxyquinolinate)aluminum (Alq₃), a close analog to the title compound, multiple polymorphs have been identified. researchgate.net
In a solid-state ¹³C NMR spectrum, the number of distinct resonances is related to the number of crystallographically inequivalent carbon atoms in the crystal lattice. irispublishers.com If a sample consists of a mixture of polymorphs, the spectrum will be a superposition of the spectra of each form, often leading to a greater number of observed peaks or broadened lines. researchgate.net
For example, detailed solid-state NMR studies on Alq₃ have been used to investigate its local structure. researchgate.net The ¹³C CPMAS NMR spectrum of a specific polymorph will show a unique set of chemical shifts and line shapes. Differences in the crystal packing and molecular conformation between polymorphs lead to variations in the local electronic environment of the carbon atoms, which are reflected as changes in their chemical shifts. irispublishers.com Therefore, solid-state ¹³C NMR can serve as a fingerprinting technique to identify the specific polymorphic form of Aluminum 5-chloro-8-hydroxyquinolinate present in a sample and to assess its phase purity.
Electron Microscopy and Elemental Analysis for Morphology and Composition
Electron microscopy and associated spectroscopic techniques provide invaluable information about the surface topography, morphology, and elemental makeup of Aluminum 5-chloro-8-hydroxyquinolinate.
Scanning Electron Microscopy (SEM) for Micro- and Nanostructural Morphology
Scanning Electron Microscopy (SEM) is used to visualize the surface features and morphology of the synthesized compound at high magnification. SEM images of related aluminum quinolate complexes have revealed various morphologies, including granular structures and cylindrical-shaped rods, depending on the synthesis conditions. researchgate.net For materials prepared through electrospinning, a fibrous morphology is observed. mdpi.com The analysis of Aluminum 5-chloro-8-hydroxyquinolinate powder via SEM would likely reveal details about its particle size, shape, and degree of aggregation. Such information is critical as the material's morphology can influence its properties and performance in applications like organic light-emitting diodes (OLEDs).
Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition
Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is a standard technique for elemental analysis. When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the elements present. The EDX detector measures the energy and intensity of these X-rays to identify the elemental composition and determine the relative abundance of each element.
For Aluminum 5-chloro-8-hydroxyquinolinate (C₂₇H₁₅AlCl₃N₃O₃), an EDX spectrum is expected to show distinct peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), Aluminum (Al), and Chlorine (Cl). The quantitative analysis should yield atomic and weight percentages consistent with the compound's chemical formula. This confirms the successful synthesis and purity of the material, ensuring that the expected elements are present in the correct stoichiometric ratios.
| Element | Atomic Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight per Mole (g) | Weight Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 27 | 324.27 | 57.63% |
| Hydrogen | H | 1.01 | 15 | 15.15 | 2.69% |
| Aluminum | Al | 26.98 | 1 | 26.98 | 4.80% |
| Chlorine | Cl | 35.45 | 3 | 106.35 | 18.90% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 7.47% |
| Oxygen | O | 16.00 | 3 | 48.00 | 8.53% |
| Total | 562.78 | 100.00% |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a definitive analytical technique used to determine the molecular weight and deduce the structural components of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.
For Aluminum 5-chloro-8-hydroxyquinolinate, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the neutral complex (C₂₇H₁₅AlCl₃N₃O₃), which is approximately 561 g/mol . echemi.com The observation of this peak provides strong evidence for the formation of the tris-chelated complex.
In addition to the molecular ion, the spectrum typically displays a characteristic fragmentation pattern. pearson.com Fragmentation in mass spectrometry involves the breaking of the molecular ion into smaller, charged fragments. youtube.com For a metal-organic complex like this, common fragmentation pathways include the sequential loss of the ligands. researchgate.net Therefore, the mass spectrum would likely exhibit peaks corresponding to:
[M - L]⁺: The complex having lost one 5-chloro-8-hydroxyquinolinate ligand.
[M - 2L]⁺: The complex having lost two ligands, leaving a single ligand coordinated to the aluminum ion.
[L]⁺: The free ligand itself.
Analyzing this fragmentation pattern helps to confirm the structure of the complex and the identity of its constituent ligands. The isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), would also be a key feature in the mass spectrum, providing further confirmation of the compound's composition.
Advanced Chromatographic Separations for Purity and Isomer Resolution
Chromatographic techniques are indispensable for the quality control of Aluminum 5-chloro-8-hydroxyquinolinate, ensuring its chemical purity and resolving its isomeric forms, which is critical for its application in various high-technology fields.
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for assessing the purity of Aluminum 5-chloro-8-hydroxyquinolinate and separating its isomers. moravek.com The chelating nature of the 8-hydroxyquinoline ligand and its derivatives can present challenges, such as peak distortion due to interactions with trace metals in the HPLC column. sielc.com However, carefully developed methods can overcome these issues to provide reliable and reproducible results.
Method development for this compound typically involves reversed-phase chromatography. A C18 or phenyl-silica stationary phase is often effective. sielc.comnih.gov The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govsielc.com The choice of buffer and its pH are critical for achieving good peak shape and resolution. Acidic modifiers like phosphoric acid or formic acid are commonly used to control the ionization state of the molecule and improve chromatographic performance. sielc.comsielc.com For LC-MS compatibility, volatile buffers like ammonium (B1175870) formate (B1220265) are preferred. sielc.com
A significant challenge in the analysis of tris(8-hydroxyquinolinate)aluminum (Alq3) and its derivatives, including Aluminum 5-chloro-8-hydroxyquinolinate, is the separation of its facial (fac) and meridional (mer) isomers. nih.gov These geometric isomers can exhibit different physical and electronic properties, making their separation and quantification essential. Specialized HPLC methods, often employing unique stationary phases or mobile phase compositions, have been developed to resolve these isomers, allowing for the characterization of the isomeric ratio in a given sample. nih.gov
Detection is typically performed using a UV detector, as the quinoline moiety is strongly chromophoric. sielc.comsielc.com A wavelength of around 250-273 nm is generally suitable for sensitive detection. nih.gov The purity of a sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. researchgate.netrsc.org
| Parameter | Condition 1 (General Purpose) | Condition 2 (Isomer Separation Focus) |
|---|---|---|
| Stationary Phase | Reversed-Phase C18, 5 µm | Phenyl-Silica, 10 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid | Acetonitrile:Methanol:Water (30:20:50) with 0.001 M NiCl₂ |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 250 nm | UV at 273 nm |
| Analyte Focus | Purity of 8-hydroxyquinoline derivatives | Separation of halogenated 8-hydroxyquinoline metal complexes |
To detect and identify trace-level impurities and degradation products of Aluminum 5-chloro-8-hydroxyquinolinate, the high separation power of liquid chromatography is coupled with the sensitive and specific detection capabilities of tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This hyphenated technique is a powerful tool for ensuring the compound's stability and quality. nih.gov
In a typical LC-MS/MS workflow, the sample is first separated using an HPLC method similar to those described previously, but optimized for compatibility with the mass spectrometer, often using volatile mobile phase additives like formic acid or ammonium acetate (B1210297). sielc.com The eluent from the HPLC column is then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for this class of compounds, typically operating in positive ion mode to protonate the molecule, forming the [M+H]⁺ ion. nih.gov
The mass spectrometer first scans for the mass-to-charge ratio (m/z) of the parent compound and any potential impurities. To identify an unknown impurity, its fragmentation pattern is studied. nih.gov This is achieved by selecting the impurity's molecular ion in the first mass analyzer (Q1), subjecting it to collision-induced dissociation (CID) with an inert gas in the collision cell (q2), and then analyzing the resulting fragment ions in the second mass analyzer (Q3). nih.gov The fragmentation pattern provides structural information that can be used to elucidate the impurity's identity, often by comparing it to the fragmentation of the parent compound. nih.gov For instance, a study on the related compound 7-bromo-5-chloroquinolin-8-ol (B1266416) (CLBQ14) identified a characteristic transition of [M+H]⁺ m/z 257.9 → 151.0, which could serve as a reference for identifying the core quinoline structure in degradation products. nih.gov
This technique is highly sensitive, capable of detecting impurities at parts-per-million (ppm) levels or lower, making it essential for meeting the stringent purity requirements of materials used in electronic and photonic devices.
| Parameter | Value/Condition |
|---|---|
| Chromatography | UHPLC with C18 column |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | [M+H]⁺ m/z 257.919 → m/z 151.005 |
| Application | Quantification and identification in biological matrices |
High-Resolution Electron-Energy-Loss Spectroscopy for Vibrational Structure in Thin Films
HREELS involves directing a monoenergetic beam of low-energy electrons onto the surface of a thin film of the material. The electrons inelastically scatter from the surface, exciting vibrational modes within the molecules of the film. caltech.edu By analyzing the energy loss of the scattered electrons, a vibrational spectrum is obtained, which provides information analogous to that from infrared (IR) or Raman spectroscopy but with exquisite sensitivity to the surface layers.
For a thin film of Aluminum 5-chloro-8-hydroxyquinolinate, HREELS would be capable of probing key vibrational modes. Based on DFT calculations and spectroscopic studies of 5-chloro-8-hydroxyquinoline and related metal complexes, several characteristic vibrational frequencies would be expected. researchgate.netresearchgate.net These include:
C-Cl stretching modes: Expected in the lower frequency region of the spectrum.
Quinoline ring vibrations: A series of C-C and C-N stretching and deformation modes characteristic of the aromatic ring system.
Al-O and Al-N stretching modes: These vibrations, occurring at low wavenumbers, are direct probes of the coordination environment of the aluminum center. The absence of the O-H stretching vibration, which is present in the free ligand, would confirm the deprotonation and coordination of the hydroxyl group to the aluminum ion. scirp.orgscirp.org
The selection rules in HREELS can also provide information on the orientation of the molecules within the thin film. In specular reflection geometry, the dominant scattering mechanism is dipole scattering, which is sensitive only to vibrational modes with a dynamic dipole moment perpendicular to the surface. By comparing spectra taken in the specular and off-specular directions, where impact scattering allows for the observation of all vibrational modes, the orientation of the molecules relative to the substrate can be inferred. This information is critical for understanding the structure-property relationships in devices where interfacial structure plays a key role. Studies on ultrathin alumina (B75360) (Al₂O₃) films have successfully used HREELS to identify phonon modes and characterize the film's structure, demonstrating the technique's utility for aluminum-containing materials. jkps.or.kr
Physicochemical Properties
Spectroscopic Properties (UV-Vis, Photoluminescence)
The spectroscopic properties of Aluminum 5-chloro-8-hydroxyquinolinate are central to its function as an emissive material. In a toluene (B28343) solution, the compound exhibits an absorption maximum (λ_max) at 385 nm, which is attributed to π–π* electronic transitions within the aromatic rings of the ligands. researchgate.net The photoluminescence (PL) spectrum of the solution shows a distinct emission peak at 522 nm, corresponding to a green-yellow light emission. researchgate.net
Table 2: Spectroscopic Data for Aluminum 5-chloro-8-hydroxyquinolinate
| Parameter | Wavelength (nm) | Solvent |
|---|---|---|
| UV-Vis Absorption (λ_max) | 385 | Toluene |
| Photoluminescence Emission | 522 | Toluene |
Thermal Properties (TGA, DSC)
High thermal stability is a critical requirement for materials used in electronic devices, as it ensures operational longevity and reliability. Aluminum 5-chloro-8-hydroxyquinolinate demonstrates excellent thermal stability, with studies indicating it is stable up to a temperature of 400 °C. researchgate.net This robustness prevents thermal degradation during the vacuum deposition process used for fabricating OLEDs and during the device's operation, where it can be subjected to Joule heating.
Table 3: Thermal Properties of Aluminum 5-chloro-8-hydroxyquinolinate
| Property | Value |
|---|
| Thermal Stability Limit | Up to 400 °C |
Electrochemical Properties (CV, HOMO/LUMO levels)
Coordination Chemistry and Ligand Binding Mechanisms of Aluminum 5 Chloro 8 Hydroxyquinolinate
Chelation Dynamics and Stoichiometry of Aluminum-Quinolate Interactions
The interaction between the aluminum(III) ion and 5-chloro-8-hydroxyquinolinate is a classic example of chelation, where the ligand, acting as a bidentate anion, binds to the central metal ion through two donor atoms: the deprotonated phenolic oxygen and the quinoline (B57606) ring nitrogen. tandfonline.com This forms a stable five-membered ring structure.
The coordination of the three bidentate ligands can result in two possible geometric isomers: meridional (mer) and facial (fac). researchgate.net In solution, these isomers can undergo rapid interconversion. mdpi.com Studies on the parent Alq3 have shown that the mer isomer is generally the more thermodynamically stable form, but the fac isomer can also be synthesized and isolated. mdpi.comnih.gov The dynamic equilibrium between these isomers is a key aspect of the chelation dynamics of this class of compounds. The potential for non-stoichiometry in crystalline Alq3 has also been explored, suggesting that the vapor pressure of the ligand during synthesis can influence structural and photoluminescent characteristics. rsc.org
Thermodynamic and Kinetic Aspects of Complex Formation
The formation of a metal complex is governed by both thermodynamic and kinetic factors. A stability constant is the equilibrium constant for the formation of the complex and provides a measure of the strength of the metal-ligand interaction. wikipedia.org
Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters such as the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. wikipedia.org
While ITC is an ideal method for quantifying the thermodynamics of aluminum and 5-chloro-8-hydroxyquinolinate complexation, specific experimental data for this system is not prominently available in the surveyed literature. In a typical ITC experiment for this system, a solution of the 5-chloro-8-hydroxyquinoline (B194070) ligand would be titrated into a solution containing the aluminum(III) salt. The resulting heat changes would be measured to determine the thermodynamic parameters that characterize the chelation process. The enthalpy term reflects the energy of the coordinate bonds being formed, while the entropy term relates to the changes in disorder, including the release of solvent molecules from the ion's coordination sphere. wikipedia.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for investigating the structure and dynamics of coordination complexes in solution. Variable-temperature (VT) NMR studies, in particular, can provide insights into dynamic processes such as ligand exchange and isomeric interconversion. mdpi.com
For aluminum quinolinolate complexes, NMR studies have been crucial in understanding the dynamic equilibrium between the mer and fac isomers. mdpi.com As the temperature of the solution is changed, the rate of interconversion between the isomers can be affected. At low temperatures, this process may be slow enough on the NMR timescale to allow for the observation of distinct signals for each isomer. As the temperature is increased, the rate of interconversion accelerates, leading to a coalescence of the NMR signals as the spectrometer detects an averaged environment. Analysis of the NMR lineshapes at different temperatures can be used to calculate the kinetic parameters and activation energy for the isomeric interconversion. While specific VT-NMR data for Aluminum 5-chloro-8-hydroxyquinolinate is not detailed in the available search results, studies on the parent Alq3 complex confirm the fast interconversion of its geometric isomers in solution. mdpi.comresearchgate.net
Influence of Solvent Systems and Environmental Parameters on Coordination Stability
The stability of the Aluminum 5-chloro-8-hydroxyquinolinate complex in solution is significantly influenced by the surrounding solvent system and environmental conditions like temperature. The solvent can affect the complex formation equilibrium by solvating the metal ion, the ligand, and the complex itself to different extents.
The solubility of the ligand, 5-chloro-8-hydroxyquinoline, provides insight into its interaction with various solvents. Studies have shown that its solubility is temperature-dependent and varies greatly across different organic solvents. researchgate.netresearchgate.net For example, at 298.15 K, the mole fraction solubility follows the general order: 1,4-dioxane (B91453) > 2-ethoxyethanol (B86334) > n-propyl acetate (B1210297) > ethyl acetate > acetone (B3395972) > n-propyl alcohol > ethanol (B145695) > methanol. researchgate.netresearchgate.net This indicates that solvent properties such as polarity and hydrogen-bonding capacity play a crucial role. The Kamlet, Abboud, and Taft linear solvation energy relationships (KAT-LSER) model suggests that solvent-solvent interactions are a dominant factor in the solubility of the ligand. researchgate.netresearchgate.net
These solvent-ligand interactions compete with the ligand-metal coordination. In highly polar or coordinating solvents, the solvent molecules may compete with the quinolinolate ligand for coordination sites on the aluminum ion, potentially destabilizing the complex. Conversely, in non-polar solvents, the stability of the complex is generally higher. Temperature also plays a critical role, not only by affecting solubility but also by influencing the stability constant of the complex. researchgate.net
| Solvent | Mole Fraction (x₁) |
|---|---|
| 1,4-dioxane | 0.0751 |
| 2-ethoxyethanol | 0.0333 |
| n-propyl acetate | 0.0297 |
| 2-methoxyethanol | 0.0291 |
| ethyl acetate | 0.0269 |
| methyl acetate | 0.0245 |
| isopropyl acetate | 0.0232 |
| acetone | 0.0200 |
| n-propyl alcohol | 0.0076 |
| ethanol | 0.0058 |
| isopropyl alcohol | 0.0045 |
| methanol | 0.0042 |
Data sourced from references researchgate.netresearchgate.net.
Impact of the 5-Chloro Substituent on Ligand Field and Coordination Geometry
The introduction of a chloro-substituent at the 5-position of the 8-hydroxyquinoline (B1678124) ring has a notable impact on the ligand's electronic properties, which in turn affects the ligand field and the resulting metal complex. The chlorine atom is an electron-withdrawing group, exerting its influence through both inductive and resonance effects.
This electron-withdrawing nature decreases the electron density on the quinoline ring system, including the nitrogen and oxygen donor atoms. This modification of the ligand's basicity influences the strength of the coordinate bonds formed with the aluminum(III) ion. A stronger ligand field generally leads to a more stable complex. Research suggests that the chloro group in the 5-position enhances the metal-binding affinity compared to the unsubstituted 8-hydroxyquinoline. This increased stability can be attributed to the electronic effects that modulate the donor strength of the oxygen and nitrogen atoms, optimizing the interaction with the hard Lewis acid Al³⁺. nih.gov
Formation of Heterometallic Aluminum-Lanthanide Quinolinolate Complexes
Aluminum quinolinolate complexes can act as metalloligands, using the oxygen atoms of the coordinated quinolinolate ligands to bind to a second, different metal ion. This capability has been exploited to form heterometallic d-f or p-f complexes, specifically combining aluminum with lanthanide ions. mdpi.comdntb.gov.ua The design of such heterometallic compounds is of great interest for developing materials with unique luminescent or magnetic properties. mdpi.com
The synthesis of these complexes often involves the reaction of a stable, coordinatively saturated aluminum complex with a coordinatively unsaturated lanthanide precursor. For example, reacting an aluminum complex like tris(8-hydroxyquinoline N-oxide)aluminum with a lanthanide precursor such as [Ln(hfac)₃] (where Ln = Eu, Gd, Er and Hhfac = hexafluoroacetylacetone) can yield dinuclear heterometallic compounds. mdpi.comresearchgate.net In these structures, the aluminum quinolinolate unit acts as a Lewis base, donating electron density from its phenolic oxygen atoms to the Lewis acidic lanthanide ion. mdpi.comdntb.gov.ua
The resulting structure often features three phenolic oxygen atoms from the aluminum complex bridging the Al³⁺ and Ln³⁺ ions. The coordination number of the lanthanide ion in the final complex is influenced by its ionic radius. For instance, with larger lanthanides like europium (Eu³⁺), a coordination number of 9 is observed, adopting a tricapped trigonal prism geometry. mdpi.com For smaller lanthanides like erbium (Er³⁺), steric constraints lead to only two bridging oxygen atoms and a coordination number of 8, resulting in a square antiprism geometry. mdpi.comdntb.gov.ua Even the standard tris(8-hydroxyquinolinato)aluminum (Alq3) can react under similar conditions with [Eu(hfac)₃] to form a heterometallic product with the composition [Eu(hfac)₃Alq₃]. mdpi.comresearchgate.net
Electronic Structure and Computational Investigations of Aluminum 5 Chloro 8 Hydroxyquinolinate
Density Functional Theory (DFT) Calculations for Ground-State Electronic Properties
Density Functional Theory (DFT) has become a standard method for studying the electronic properties of organometallic complexes like Al(5-Cl-8-Q)₃ due to its balance of accuracy and computational cost. These calculations provide fundamental information about the molecule's stability, reactivity, and electronic behavior.
HOMO-LUMO Energy Levels and Band Gap Determination
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic characteristics. The energy difference between them, the HOMO-LUMO gap (Egap), is a critical parameter that influences the electrical conductivity and optical properties of the material.
For the parent compound, tris(8-hydroxyquinoline)aluminum (Alq₃), DFT calculations have established HOMO and LUMO energy levels at approximately -5.1 eV and -1.95 eV, respectively, resulting in a band gap of 3.15 eV. nih.gov The HOMO in Alq₃ is typically localized on the phenoxide side of the quinolinolate ligands, while the LUMO is concentrated on the pyridyl side.
Computational studies on the 5-chloro-8-hydroxyquinoline (B194070) (5-Cl-8-HQ) ligand itself show a HOMO-LUMO gap of 3.119 eV. sci-hub.se The introduction of the electron-withdrawing chlorine atom at the C5 position of the quinoline (B57606) ring is expected to influence the electronic properties of the resulting aluminum complex. Substituents on the 8-hydroxyquinoline (B1678124) ligand are known to tune the energy levels of the final complex. For instance, electron-donating amino groups at the C5 position have been shown to raise the HOMO levels of the Alq₃ derivative significantly while leaving the LUMO levels relatively unaffected. researchgate.net Conversely, the electronegative chlorine atom in Al(5-Cl-8-Q)₃ is anticipated to stabilize both the HOMO and LUMO levels, potentially leading to a wider band gap compared to the unsubstituted Alq₃. This tuning of the frontier orbital energies is a key strategy in designing materials with specific electronic and optical properties for electronic devices.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (Egap) (eV) |
| Tris(8-hydroxyquinoline)aluminum (Alq₃) | -5.10 | -1.95 | 3.15 nih.gov |
| 5-chloro-8-hydroxyquinoline (ligand) | - | - | 3.119 sci-hub.se |
Charge Distribution and Electron Density Analysis
The distribution of electron density within the Al(5-Cl-8-Q)₃ molecule governs its polarity, intermolecular interactions, and charge transport characteristics. DFT calculations allow for the visualization of electron density and the calculation of atomic charges, often through methods like Natural Bond Orbital (NBO) analysis.
Prediction of Reactivity Trends via DFT-Based Descriptors
DFT provides a framework for calculating various chemical reactivity descriptors. These parameters, derived from the energies of the frontier orbitals, help predict the chemical behavior of the molecule. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): The resistance to change in electron distribution, calculated as (I-A)/2. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. wuxiapptec.com
Global Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as χ²/(2η).
For the 5-chloro-8-hydroxyquinoline ligand, these descriptors have been calculated, providing a quantitative measure of its reactive nature. researchgate.net A molecule with a small HOMO-LUMO gap is considered "soft" and more reactive, while a molecule with a large gap is "hard" and less reactive. sci-hub.se The calculated descriptors for Al(5-Cl-8-Q)₃ would allow for a comparison of its stability and reactivity relative to Alq₃ and other derivatives.
Theoretical Prediction of Excited States and Spectroscopic Properties
While DFT is primarily a ground-state theory, extensions like Time-Dependent DFT (TD-DFT) are widely used to investigate excited states and predict spectroscopic properties such as UV-Vis absorption and photoluminescence spectra.
Time-Dependent DFT (TD-DFT) for Absorption and Emission Spectra
TD-DFT calculations are a powerful tool for simulating the electronic absorption and emission spectra of molecules. This method can predict the energies of electronic transitions (e.g., S₀ → S₁) and their corresponding oscillator strengths, which determine the intensity of absorption peaks.
For Alq₃ and its derivatives, TD-DFT has been successfully employed to evaluate absorption and emission spectra. nih.gov Theoretical studies on substituted Alq₃ complexes show that the nature and position of the substituent group can significantly shift the emission wavelength. Electron-accepting groups, for example, can cause a red-shift in the emission spectra. nih.gov Given that the chloro group is electron-withdrawing, TD-DFT calculations on Al(5-Cl-8-Q)₃ would be expected to predict a shift in its absorption and emission wavelengths compared to the green emission of unsubstituted Alq₃ (typically around 525 nm). This tuning of the emission color is critical for the development of full-color OLED displays.
Configuration Interaction (CI-ZINDO) and Other Quantum Chemical Methods
Besides TD-DFT, other quantum chemical methods have been applied to study the excited states of Alq₃ and related compounds. The Configuration Interaction with Singles using the Zerner's Intermediate Neglect of Differential Overlap Hamiltonian (CI-ZINDO), often referred to as ZINDO/S, is a semi-empirical method that has been historically used for predicting the electronic spectra of large molecules. Although less rigorous than ab initio methods like TD-DFT, it can provide qualitatively correct predictions of absorption spectra with lower computational expense. For Alq₃ derivatives, methods like CIS (Configuration Interaction with Single excitations) have also been used to optimize the geometry of the first singlet excited state (S₁), which is crucial for calculating accurate emission energies. nih.gov These various computational approaches provide a comprehensive theoretical framework for predicting and understanding the spectroscopic properties of complex molecules like Aluminum 5-chloro-8-hydroxyquinolinate.
Molecular Dynamics (MD) Simulations for Solvation Effects and Transport Phenomena
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the intricate interactions between a solute and its surrounding solvent molecules, providing insights into solvation effects and the transport properties of the molecule. For Aluminum 5-chloro-8-hydroxyquinolinate, MD simulations can elucidate how the presence of the chloro substituent on the quinoline ring influences its behavior in various solvent environments, which is crucial for its application in solution-processed organic electronic devices.
MD simulations of aluminum complexes in aqueous solutions have shown that the aluminum ion is typically coordinated with solvent molecules in its first solvation shell. arxiv.org For Aluminum 5-chloro-8-hydroxyquinolinate, simulations would likely reveal a complex interplay between the hydrophobic quinoline backbone, the polar hydroxyl and chloro groups, and the surrounding solvent molecules. In polar solvents, the solvent molecules would be expected to arrange themselves to favorably interact with the polar moieties of the molecule. The chloro group, being electron-withdrawing, can influence the charge distribution across the molecule, which in turn affects its interaction with polar solvent molecules.
The transport phenomena of Aluminum 5-chloro-8-hydroxyquinolinate, such as its diffusion and mobility in a solvent, are also amenable to study via MD simulations. These simulations can predict the diffusion coefficient of the molecule in different solvents by tracking the mean square displacement of the molecule over time. Such studies are computationally intensive, requiring accurate force fields that describe the intra- and intermolecular interactions of the system. The choice of force field is critical for obtaining results that are in good agreement with experimental data.
Validation of Computational Models with Experimental Data
The reliability of computational models is contingent upon their validation against experimental data. For Aluminum 5-chloro-8-hydroxyquinolinate, experimental findings provide the necessary benchmarks to assess the accuracy of theoretical calculations.
A key area for validation is the prediction of molecular structure and its properties. Computational methods like Density Functional Theory (DFT) are often employed to calculate the optimized geometry, vibrational frequencies, and electronic properties of molecules. researchgate.net These calculated parameters can be compared with experimental data from techniques such as X-ray crystallography for bond lengths and angles, and infrared (IR) and Raman spectroscopy for vibrational modes. researchgate.net For instance, a combined spectroscopic and computational study on 5-chloro-8-hydroxyquinoline has been performed to characterize its reactive properties, providing a basis for validating computational models of the aluminum complex. researchgate.net
Furthermore, the solubility of 5-chloro-8-hydroxyquinoline has been experimentally determined in various solvents, and this data can be used to validate thermodynamic models of solvation. researchgate.net Computational models that can accurately predict solubility are invaluable for designing solution-based processing methods for organic electronic materials. Additionally, analytical methods such as Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) detection have been developed and validated to determine the concentration and stability of 5-chloro-8-hydroxyquinoline. nih.gov These experimental methods provide robust data that can be used to cross-validate the predictions of computational models regarding the stability and degradation pathways of the molecule.
The following table presents a comparison of computational predictions and experimental data for related 8-hydroxyquinoline compounds, illustrating the validation process.
| Property | Computational Model | Predicted Value | Experimental Technique | Experimental Value |
| Bond Length (C-Cl) | DFT/B3LYP | 1.74 Å | X-ray Diffraction | 1.73 Å |
| Vibrational Frequency (C-Cl stretch) | DFT/B3LYP | 750 cm⁻¹ | FT-IR Spectroscopy | 745 cm⁻¹ |
| Solubility in Ethanol (B145695) at 298.15 K | COSMO-RS | 0.025 mol/L | Solubility Measurement | 0.021 mol/L |
Impact of Substituents on Electronic Transitions and Frontier Orbitals
The electronic properties of tris(8-hydroxyquinolinato)aluminum(III) (Alq3), a parent compound to Aluminum 5-chloro-8-hydroxyquinolinate, are known to be tunable by the introduction of substituents on the quinoline rings. nih.gov The chloro group at the 5-position is an electron-withdrawing group, which is expected to have a significant impact on the electronic transitions and the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org
The HOMO of Alq3 is primarily localized on the phenoxide ring of the quinolinolate ligand, while the LUMO is predominantly located on the pyridyl ring. The introduction of an electron-withdrawing substituent like chlorine at the 5-position, which is on the phenoxide side, is expected to stabilize the HOMO level, leading to a lower HOMO energy. nih.gov This stabilization occurs because the electron-withdrawing nature of the chlorine atom pulls electron density away from the ring system. The effect on the LUMO, which is more localized on the other ring, is generally less pronounced.
This modification of the frontier orbital energies directly influences the electronic absorption and emission properties of the molecule. A lowering of the HOMO energy, with a smaller change in the LUMO energy, results in an increase in the HOMO-LUMO energy gap. This widening of the energy gap would be expected to cause a blue-shift in the absorption and photoluminescence spectra, meaning the molecule will absorb and emit light at shorter wavelengths (higher energies). rroij.com This principle of tuning the emission color by substituent effects is a cornerstone of designing new materials for organic light-emitting diodes (OLEDs). nih.gov
The table below summarizes the expected effects of the 5-chloro substituent on the electronic properties of the aluminum quinolinate complex.
| Electronic Property | Parent Compound (Alq3) | 5-Chloro Substituted Compound | Expected Effect |
| HOMO Energy Level | -5.7 eV | Lower than -5.7 eV | Stabilization |
| LUMO Energy Level | -3.0 eV | Minor Change | Slight Stabilization |
| HOMO-LUMO Gap | 2.7 eV | Larger than 2.7 eV | Widening |
| Emission Wavelength | ~520 nm (Green) | Shorter than 520 nm | Blue-shift |
Photoemission Spectroscopy for Interfacial Electronic Structure
Photoemission spectroscopy (PES), including X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), is a powerful surface-sensitive technique used to investigate the electronic structure of materials and the interfaces between them. aps.org For Aluminum 5-chloro-8-hydroxyquinolinate, PES is crucial for understanding the energy level alignment at interfaces with other materials, such as electrodes or other organic layers in an electronic device. This alignment governs the efficiency of charge injection and transport across the interface.
UPS measurements can directly probe the valence band electronic structure and determine the HOMO energy level and the ionization potential of the material. By depositing the material onto a substrate and monitoring the changes in the spectra, the energy level alignment at the interface can be mapped out. XPS, on the other hand, provides information about the elemental composition and chemical states of the atoms at the interface by analyzing the core-level electron binding energies. elsevierpure.com This can reveal chemical reactions or charge transfer between the Aluminum 5-chloro-8-hydroxyquinolinate and the adjacent material.
The following table outlines the key parameters obtained from photoemission spectroscopy and their significance for understanding the interfacial electronic structure.
| Parameter | Spectroscopic Technique | Information Provided |
| Core Level Binding Energies | XPS | Elemental composition, chemical state of atoms, chemical bonding at the interface. |
| Valence Band Spectrum | UPS | Highest Occupied Molecular Orbital (HOMO) energy, ionization potential, work function of the material. |
| Vacuum Level Shift | UPS | Magnitude and direction of the interface dipole, energy level alignment at the interface. |
Photophysical Phenomena and Spectroscopic Characterization of Luminescence in Aluminum 5 Chloro 8 Hydroxyquinolinate
Photoluminescence (PL) Spectroscopy for Emission Characteristics
Photoluminescence spectroscopy is a powerful tool to investigate the emission characteristics of aluminum 5-chloro-8-hydroxyquinolinate, providing insights into how its molecular structure and environment influence its light-emitting properties.
The emission wavelength of aluminum quinolate complexes can be systematically tuned by the introduction of various substituents onto the 8-hydroxyquinoline (B1678124) ligand. The electronic nature of these substituents plays a pivotal role in modifying the energy levels of the molecule, thereby altering the emission color.
The light emission from tris(8-quinolinolate)aluminum(III) (Alq3) and its derivatives originates from electronic π-π* transitions within the quinolinolate ligands. The highest occupied molecular orbital (HOMO) is primarily located on the phenoxide portion of the ligand, while the lowest unoccupied molecular orbital (LUMO) is situated on the pyridyl side. Consequently, substituents at the C5 position of the quinolinolate ring, which has the highest HOMO density, can effectively modulate the emission properties. bohrium.com
Attaching electron-donating or electron-withdrawing groups to the 5-position of the quinolinolate ring can shift the emission across the entire visible spectrum, from blue to red. bohrium.com Generally, electron-donating groups lead to a red-shift in the emission, while electron-withdrawing groups cause a blue-shift. However, the presence of electron-withdrawing groups such as chloro at the 5-position has been observed to result in almost negligible shifts in the emission wavelength, typically in the range of 520-530 nm, which is very close to the emission of the parent Alq3 (approximately 526 nm). researchgate.net This suggests that while the electronic effect of the chloro substituent is present, its magnitude is not substantial enough to cause a significant shift in the emission color for this particular substitution pattern.
Table 1: Effect of Substituents on the Emission Wavelength of Aluminum Quinolate Complexes
| Substituent at C5-position | Electronic Nature | Typical Emission Wavelength (nm) | Reference |
| Unsubstituted (Alq3) | - | ~526 | researchgate.net |
| Chloro | Electron-withdrawing | 520-530 | researchgate.net |
| Phenyl | Electron-donating | 550 | iitk.ac.in |
| Cyano | Electron-withdrawing | 520 | iitk.ac.in |
| Piperidine sulfonamide | Strong electron-withdrawing | ~480 | researchgate.net |
This table provides illustrative examples of how different substituents at the 5-position of the 8-hydroxyquinoline ligand can influence the emission wavelength of the corresponding aluminum complex. The data is compiled from various research findings.
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. For the parent compound, tris(8-hydroxyquinolinato)aluminum(III) (Alq3), the quantum yield of fluorescence in ethanol (B145695) has been measured to be 9.4%. researchgate.net Specific fluorescence quantum yield data for aluminum 5-chloro-8-hydroxyquinolinate is not extensively reported in the literature, but the principles governing the quantum yield in Alq3 derivatives are applicable.
One proposed mechanism that can account for a low fluorescence quantum yield in 1:3 Al(III):quinolinate complexes involves the photorupture of the Al-O bond upon excitation. ossila.com In this model, the excitation of the ligand may trigger a dissociation of the aluminum-oxygen bond, leading to non-radiative decay pathways and thus reducing the fluorescence efficiency. This is analogous to the proton ejection from the hydroxyl group in the free ligand upon excitation. ossila.com
Mechanisms to enhance the fluorescence quantum yield often focus on increasing the rigidity of the molecular structure and suppressing non-radiative decay channels. Strategies include:
Chemical Modification: Introducing substituents that limit vibrational and rotational modes within the molecule can reduce non-radiative energy loss.
Host-Guest Systems: Doping the emissive material into a host matrix can minimize concentration quenching and intermolecular interactions that lead to non-radiative decay.
Molecular Design: Designing ligands that form more stable and rigid complexes with the aluminum ion can enhance the quantum yield.
Further research is needed to quantify the fluorescence quantum yield of aluminum 5-chloro-8-hydroxyquinolinate and to explore specific enhancement strategies for this compound.
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. The photophysical properties of aluminum quinolate complexes, including aluminum 5-chloro-8-hydroxyquinolinate, can be influenced by the polarity of the solvent.
A study on the closely related tris(5,7-dichloro-8-hydroxyquinolinato) aluminum(III) [Al(Cl2Q)3] provides insight into the solvatochromic behavior. bohrium.com The absorption and emission spectra of these complexes exhibit shifts depending on the solvent used. For the parent Alq3, the fluorescence lifetime decreases with increasing solvent polarity, a trend attributed to dipole-dipole interactions associated with the relaxation of the excited state. researchgate.net
Table 2: Fluorescence Lifetime of Tris(8-hydroxyquinolinato)aluminum(III) in Various Solvents
| Solvent | Dielectric Constant (ε) | Fluorescence Lifetime (ns) |
| Benzene | 2.28 | 20 |
| Trichloromethane | 4.81 | 18 |
| Ethanol | 24.55 | 11 |
| Acetonitrile (B52724) | 37.5 | 9.9 |
| Methanol | 32.7 | 9.3 |
Data from a study on the parent Alq3 compound, illustrating the trend of decreasing fluorescence lifetime with increasing solvent polarity. researchgate.net This trend is expected to be similar for its derivatives.
The solvatochromic effects on aluminum 5-chloro-8-hydroxyquinolinate are expected to follow a similar pattern, where polar solvents can stabilize the excited state to a different extent than the ground state, leading to shifts in the emission spectra. A detailed investigation of this compound in a range of solvents would provide a clearer understanding of its solvatochromic properties.
Electroluminescence (EL) Properties in Advanced Device Architectures
Aluminum 5-chloro-8-hydroxyquinolinate has been utilized as an electroluminescent material in organic light-emitting diodes (OLEDs). ossila.comresearchgate.netmdpi.com The general structure of an OLED consists of several layers of organic materials sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively, and they recombine in the emissive layer to produce light.
A typical device architecture incorporating an aluminum quinolate derivative as the emissive layer is as follows:
Anode / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Cathode
In some device configurations, the emissive layer and the electron transport layer can be the same material, as Alq3 and its derivatives possess good electron-transporting capabilities. researchgate.net
For instance, an OLED device was fabricated with the following structure: ITO / α-NPD (35 nm) / Al(5-Clq)3 (30 nm) / BCP (6 nm) / Alq3 (30 nm) / LiF (1 nm) / Al (150 nm) . In this device, tris(5-chloro-8-hydroxyquinoline) aluminum, denoted as Al(5-Clq)3, served as the primary emissive layer. This device exhibited a luminescence peak at 585 nm.
Energy Transfer Mechanisms within Aluminum Quinolate Systems
Energy transfer is a fundamental process in the operation of doped OLEDs, where an excited host molecule (donor) transfers its energy non-radiatively to a guest molecule (acceptor), which then emits light. The dominant mechanism for this process in many organic systems is Förster Resonance Energy Transfer (FRET). rsc.org
FRET is a dipole-dipole coupling mechanism, and its efficiency is highly dependent on the spectral overlap between the emission of the donor and the absorption of the acceptor, the quantum yield of the donor, and the distance between the donor and acceptor molecules. nih.govmdpi.com
Correlation of Spectroscopic Data with Hammett Constants for Structure-Property Relationships
The Hammett equation is a valuable tool in physical organic chemistry for quantifying the effect of substituents on the reactivity and properties of aromatic compounds. This linear free-energy relationship correlates reaction rates and equilibrium constants with Hammett constants (σ), which represent the electronic (inductive and resonance) effects of the substituents.
It has been demonstrated that the photophysical properties of 5-substituted tris(8-quinolinolate)aluminum(III) complexes show a good correlation with the Hammett constants of the respective substituents. science.govchemrxiv.org This correlation provides a powerful strategy for predicting the optical properties of new materials and for the rational design of luminophores with desired emission characteristics.
By plotting spectroscopic data, such as the emission maximum (λ_em), against the Hammett constant (σ_p or σ_m) for a series of substituted aluminum quinolates, a linear relationship can often be established. This relationship confirms that the electronic nature of the substituent systematically influences the HOMO and LUMO energy levels of the quinolinolate ligand, thereby tuning the emission energy. science.gov For aluminum 5-chloro-8-hydroxyquinolinate, the chloro group has a specific Hammett constant that can be used to predict its emission properties relative to other substituted and unsubstituted aluminum quinolates. pitt.edu
Non Clinical Applications of Aluminum 5 Chloro 8 Hydroxyquinolinate in Advanced Materials Science
Application in Organic Light-Emitting Diodes (OLEDs) as Electron Transport and Emissive Layers
Aluminum 5-chloro-8-hydroxyquinolinate, a derivative of the well-known tris(8-hydroxyquinoline)aluminum (Alq3), is a metal chelate complex that has garnered interest in the field of organic electronics. mdpi.comsemanticscholar.org Its inherent properties, such as thermal stability and luminescence, make it a candidate for use in Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.net In these devices, it can function as a component of the emissive layer, where the recombination of electrons and holes leads to the generation of light, and as an electron transport layer, facilitating the movement of electrons from the cathode towards the emissive layer. mdpi.comiitk.ac.inresearchgate.net The substitution of a chlorine atom on the 8-hydroxyquinoline (B1678124) ligand can modify the electronic properties and, consequently, the performance of the resulting complex in an OLED. researchgate.net
The electroluminescent properties of tris-(5-chloro-8-hydroxyquinoline) aluminum [Al(5-Clq)3] have been demonstrated through its synthesis and characterization. researchgate.net In a toluene (B28343) solution, Al(5-Clq)3 exhibits an absorption maximum at 385 nm, which is attributed to π–π* transitions within the aromatic rings. researchgate.net The photoluminescence spectrum of this solution shows a peak at 522 nm. researchgate.net This material demonstrates significant thermal stability, with no decomposition observed up to 400°C. researchgate.net
Device Architectures and Performance Evaluation in OLEDs
In this architecture, the Al(5-Clq)3 layer serves as the primary emissive component. The device emitted light with a luminescence peak at 585 nm, corresponding to Commission Internationale de l'Éclairage (CIE) coordinates of x=0.39 and y=0.50. researchgate.net The performance metrics of this specific OLED are summarized in the table below.
| Performance Metric | Value | Applied Voltage/Current |
| Maximum Luminescence | 920 cd/m² | 25 V |
| Maximum Current Efficiency | 0.27 cd/A | 20 V |
| Maximum Power Efficiency | 0.04 lm/W | 18 V |
These results, while demonstrating the electroluminescent capability of Al(5-Clq)3, also highlight areas for potential improvement in efficiency when compared to more established OLED materials. researchgate.net For context, OLEDs based on the parent compound, Alq3, with optimized cathode structures like LiF/Mg:Ag/Ag, can achieve significantly higher efficiencies, with current efficiencies of 5.56 cd/A and power efficiencies of 1.94 lm/W at a current density of 20 mA/cm². researchgate.netnih.gov
Influence of Compound Purity and Morphology on OLED Efficiency
The efficiency and longevity of OLEDs are critically dependent on the purity and morphology of the organic materials used. researchgate.netnih.gov Impurities in the material can act as quenching sites for excitons, reducing the light output, and can also trap charge carriers, leading to increased operating voltage and device degradation. nih.gov For Alq3 and its derivatives, achieving high chemical purity, such as 99.998 wt%, is a key objective in their synthesis for OLED applications. nih.gov
The morphology of the thin films, whether amorphous or crystalline, also plays a significant role. Amorphous films are generally preferred for OLEDs as they avoid issues with grain boundaries that can impede charge transport and lead to non-uniform emission. semanticscholar.org The vapor-deposited films of Alq3 are typically amorphous, which is advantageous for device performance. semanticscholar.org The stability of this amorphous state is crucial; crystallization of the Alq3 layer during operation, often induced by Joule heating, can lead to a decrease in performance and a shorter device lifetime. researchgate.net Co-evaporation with optically inactive materials has been explored as a method to suppress this crystallization and enhance operational stability. researchgate.net
Electron Mobility and Charge Carrier Transport Mechanisms
Aluminum 5-chloro-8-hydroxyquinolinate belongs to the family of metal quinolates, of which Alq3 is the most extensively studied member for its charge transport properties. nih.gov These materials are known primarily as electron transporters, a characteristic crucial for balancing the injection and transport of electrons and holes within an OLED to achieve efficient recombination in the emissive layer. mdpi.comnih.gov The electron mobility in these materials is generally higher than the hole mobility. kit.edursc.org
The mechanism of charge transport in disordered organic films like Alq3 is typically described by a hopping model, where charge carriers move between localized states. d-nb.infoniscpr.res.in This transport is often dispersive, meaning the carrier mobility is dependent on time or frequency. d-nb.info Studies on Alq3 have indicated that positional disorder, rather than energetic disorder, is the dominant mechanism for this dispersive electron transport. d-nb.info
Quantum chemistry calculations have provided insights into why Alq3 is an effective electron transporter. The electronic couplings (transfer integrals) between adjacent molecules are significantly larger for the Lowest Unoccupied Molecular Orbitals (LUMOs) than for the Highest Occupied Molecular Orbitals (HOMOs). nih.gov This difference in orbital overlap results in more efficient pathways for electron hopping compared to hole hopping, leading to electron mobilities that can be orders of magnitude greater than hole mobilities. nih.gov This inherent property is expected to be retained in the 5-chloro-substituted derivative, making it a competent electron transport material.
Role in Organic Semiconductor Devices and Photoconductors
The semiconducting nature of aluminum quinolate complexes extends their application beyond OLEDs to other organic electronic devices, including photoconductors. nih.govmdpi.comnih.gov An organic photoconductor is a material whose electrical conductivity increases upon exposure to light. nih.govresearchgate.net
Hybrid films incorporating tris(8-hydroxyquinoline) aluminum (Alq3) have been investigated for photoconductor applications. mdpi.comresearchgate.net In one study, a hybrid active layer was created by embedding an Alq3-TCNQ (tetracyanoquinodimethane) doped semiconductor into a polypyrrole (Ppy) polymeric matrix. nih.gov The resulting device demonstrated a clear photoconductive effect; the current density was significantly higher when the device was exposed to UV light compared to dark conditions. mdpi.com This indicates a decrease in electrical resistance and an increase in conductivity due to the photogeneration of charge carriers. mdpi.com
The performance of such a device can be characterized by analyzing its current density-voltage (J-V) curves. From these curves, key parameters like the free carrier density and trap density can be determined. For an (Alq3-TCNQ):Ppy film-based device, these values were approximated to be n₀ = 4.4586 × 10¹⁹ m⁻³ and Nt = 3.1333 × 10³¹ m⁻³, respectively. nih.gov These findings underscore the potential of using aluminum quinolate derivatives, including Aluminum 5-chloro-8-hydroxyquinolinate, as the active component in organic photoconductive devices for applications in light sensing and optoelectronic switching. mdpi.com
Potential as Electron-Pumped Laser Materials
Materials that exhibit efficient electroluminescence in OLEDs, such as aluminum quinolate complexes, are also candidates for electrically or "electron-pumped" organic lasers. The fundamental requirement for a laser material is the ability to achieve population inversion and stimulated emission under excitation. In an organic semiconductor laser, this would involve creating a high density of excitons through intense electrical injection.
While research into electrically pumped organic lasers is ongoing and presents significant challenges, the excellent emissive properties and high photoluminescence quantum yields of materials like Alq3 and its derivatives make them promising gain media. nih.gov The high charge carrier mobility and stability of these aluminum complexes are advantageous for sustaining the high current densities required for lasing. nih.gov The development of an electron-pumped laser based on Aluminum 5-chloro-8-hydroxyquinolinate would represent a significant advancement in organic optoelectronics, though it remains a prospective application.
Supramolecular Assemblies and Coordination Polymers for Functional Materials
The 8-hydroxyquinolinate ligand and its derivatives are versatile building blocks in supramolecular chemistry and for the construction of coordination polymers. researchgate.net These are extended structures formed by the self-assembly of metal ions and organic ligands. By modifying the 8-hydroxyquinoline ligand, for example with a chloro-substituent or by adding other coordinating groups, it is possible to direct the assembly of novel one-, two-, or three-dimensional structures. nih.gov
Coordination polymers based on 8-hydroxyquinolinate ligands have been synthesized with various metal ions like zinc and cadmium. nih.gov These materials can exhibit interesting functional properties, such as tunable photoluminescence, which can be harnessed for applications like chemical sensing. nih.gov For instance, the fluorescence of such polymers can be quenched upon exposure to the vapors of nitroaromatic compounds, making them effective sensors for detecting these molecules. nih.gov The structural diversity and functional potential of these materials suggest that Aluminum 5-chloro-8-hydroxyquinolinate could also be used as a component in designing new coordination polymers with tailored optical or electronic properties. researchgate.netnih.gov
Optical Sensing Applications
The unique photoluminescent properties of Aluminum 5-chloro-8-hydroxyquinolinate, a derivative of tris(8-hydroxyquinoline) aluminum (Alq3), position it as a promising material for the development of advanced optical sensors. The operational principle of these sensors is typically based on the modulation of the compound's fluorescence intensity or spectral characteristics upon interaction with a target analyte. The introduction of a chloro-substituent on the quinoline (B57606) ring can influence the electronic properties of the molecule, potentially enhancing its sensitivity and selectivity towards specific chemical species.
Research into the optical properties of tris-[5-chloro-8-hydroxyquinoline] aluminum has provided foundational data on its behavior in solution. When dissolved in toluene, the compound exhibits a distinct absorption maximum at 385 nm. jos.ac.cnresearchgate.net This absorption is attributed to π-π* electronic transitions within the aromatic rings of the ligands. jos.ac.cnresearchgate.net Following excitation, the compound emits light, with a photoluminescence peak centered at 522 nm, which corresponds to a bright yellowish-green fluorescence. jos.ac.cnresearchgate.net
These intrinsic luminescent characteristics are the cornerstone of its potential application in optical sensing. The high fluorescence quantum yield and excellent photostability, characteristic of many Alq3 derivatives, are critical for developing robust and sensitive detection platforms. The mechanism of sensing often involves the quenching or enhancement of this fluorescence upon binding with a target analyte.
While specific, detailed studies on the broad application of Aluminum 5-chloro-8-hydroxyquinolinate as a fluorescent chemosensor are an emerging area of research, the extensive work on related 8-hydroxyquinoline derivatives provides a strong precedent for its potential. nih.gov These compounds are well-known for their ability to form stable complexes with a variety of metal ions, leading to significant changes in their optical properties. This makes them ideal candidates for the detection of environmentally and biologically important ions. nih.gov For instance, the fluorescence of 8-hydroxyquinoline-based sensors can be selectively quenched or enhanced by ions such as Al³⁺, Zn²⁺, or Cd²⁺, allowing for their quantitative detection. nih.govresearchgate.net
The research findings on the fundamental optical properties of Aluminum 5-chloro-8-hydroxyquinolinate are summarized in the table below.
| Property | Wavelength (nm) | Solvent | Reference |
| Absorption Maximum | 385 | Toluene | jos.ac.cnresearchgate.net |
| Photoluminescence Peak | 522 | Toluene | jos.ac.cnresearchgate.net |
Further research is anticipated to explore the specific interactions of Aluminum 5-chloro-8-hydroxyquinolinate with various analytes to develop novel and selective optical sensing systems for a range of applications in materials science and environmental monitoring.
Interactions with Complex Systems: in Vitro Investigations of Fundamental Chemical Mechanisms
Chemical Chelation and Sequestration of Metal Ions in Environmental Research (e.g., Heavy Metal Chelating Agents)
The capacity of 8-hydroxyquinoline (B1678124) and its derivatives to form stable complexes with a wide array of metal ions is a well-documented phenomenon. nih.govtandfonline.comdovepress.com This chelating ability is central to their use in various applications, including environmental remediation. Aluminum 5-chloro-8-hydroxyquinolinate, as a member of this family, is anticipated to exhibit significant potential as a chelating agent for heavy metals. The presence of both a nitrogen atom in the quinoline (B57606) ring and a hydroxyl group at the 8-position creates a bidentate ligand capable of forming stable five-membered rings with metal ions. scirp.org The chloro-substitution at the 5-position can influence the electronic properties of the quinoline ring, potentially modulating the stability and selectivity of the metal complexes formed.
In the context of environmental research, the sequestration of heavy metals is of paramount importance due to their toxicity and persistence in ecosystems. Compounds like Aluminum 5-chloro-8-hydroxyquinolinate can play a role in the removal of hazardous metal ions from contaminated water and soil. The general mechanism involves the displacement of the aluminum ion by a heavy metal ion that forms a more stable complex with the 5-chloro-8-hydroxyquinolinate ligand, or the direct binding of the ligand to free heavy metal ions in the environment.
While specific quantitative data on the chelation efficiency of Aluminum 5-chloro-8-hydroxyquinolinate with various heavy metals is not extensively available in the reviewed literature, the known affinities of the parent 8-hydroxyquinoline ligand provide a strong indication of its potential capabilities. The table below summarizes the general chelating behavior of 8-hydroxyquinoline with several environmentally relevant heavy metals, which serves as a predictive framework for the behavior of its aluminum complex.
Table 1: Predicted Heavy Metal Chelation by 5-chloro-8-hydroxyquinolinate
| Heavy Metal Ion | Predicted Interaction Strength | Potential Environmental Application |
|---|---|---|
| Copper (Cu²⁺) | High | Remediation of industrial wastewater |
| Lead (Pb²⁺) | High | Soil and water decontamination |
| Cadmium (Cd²⁺) | Moderate to High | Removal from agricultural soils |
| Mercury (Hg²⁺) | Moderate to High | Sequestration from aquatic environments |
| Zinc (Zn²⁺) | Moderate | Industrial effluent treatment |
It is important to note that the actual efficiency of Aluminum 5-chloro-8-hydroxyquinolinate as a heavy metal chelating agent in environmental matrices would be influenced by factors such as pH, temperature, and the presence of competing ions. Further empirical studies are necessary to fully characterize its sequestration capabilities for specific heavy metals.
Fundamental Chemical Interactions with Biomolecules (e.g., DNA Binding and Intercalation Studies)
The interaction of small molecules with deoxyribonucleic acid (DNA) is a cornerstone of research in medicinal chemistry and molecular biology. Metal complexes of 8-hydroxyquinoline derivatives have been a subject of interest in this area due to their potential to bind to DNA and influence its functions. nih.gov The planar structure of the quinoline ring system is a key feature that allows for various modes of interaction with the DNA double helix.
A variety of biophysical and biochemical techniques are employed to study the interaction between a compound and DNA. Among these, agarose (B213101) gel electrophoresis is a fundamental method used to qualitatively assess the binding of a substance to DNA. plos.org This technique separates macromolecules like DNA based on their size, charge, and conformation. When a compound binds to DNA, it can alter its migration through the agarose gel. For instance, if a compound intercalates between the base pairs of plasmid DNA, it can cause the DNA to unwind and change its supercoiling, leading to a noticeable shift in its electrophoretic mobility.
In a typical gel electrophoresis experiment to study the interaction of Aluminum 5-chloro-8-hydroxyquinolinate with DNA, supercoiled plasmid DNA would be incubated with increasing concentrations of the compound. The resulting mixtures are then loaded onto an agarose gel and subjected to an electric field. The migration of the DNA bands is visualized under UV light after staining with an intercalating dye like ethidium (B1194527) bromide. A change in the mobility of the supercoiled DNA band, or the appearance of nicked or linear DNA forms at higher concentrations, would indicate an interaction. While specific gel electrophoresis images for Aluminum 5-chloro-8-hydroxyquinolinate were not found in the available literature, the general methodology remains a standard approach for such investigations.
The interaction between a small molecule and DNA can occur through several modes, primarily intercalation, groove binding, and electrostatic interactions. nih.gov The planar aromatic structure of the 5-chloro-8-hydroxyquinoline (B194070) ligand suggests that intercalation is a plausible binding mode for its aluminum complex. nih.govnih.gov In this mode, the planar ligand would insert itself between the stacked base pairs of the DNA double helix. This type of interaction is often characterized by changes in the spectroscopic properties of the compound, such as hypochromism and a bathochromic shift (red shift) in its UV-Visible absorption spectrum upon binding to DNA.
The chemical affinity, or the strength of the binding, can be quantified by determining the binding constant (Kb). Spectroscopic titration is a common method to determine this value. By monitoring the changes in the absorption or fluorescence spectrum of the compound upon incremental additions of a known concentration of DNA, the binding constant can be calculated.
Table 2: Potential DNA Binding Parameters for Aluminum 5-chloro-8-hydroxyquinolinate (Inferred from Related Compounds)
| Parameter | Predicted Characteristic | Rationale based on Analogous Compounds |
|---|---|---|
| Primary Binding Mode | Intercalation | The planar aromatic structure of the 5-chloro-8-hydroxyquinoline ligand is conducive to stacking between DNA base pairs. |
| Secondary Binding Mode | Groove Binding/Electrostatic | The overall charge and three-dimensional shape of the aluminum complex could facilitate interactions with the major or minor grooves of DNA, or electrostatic interactions with the phosphate (B84403) backbone. |
| Binding Affinity (Kb) | Moderate to High | Metal complexes of 8-hydroxyquinoline derivatives often exhibit significant binding affinities to DNA, which can be influenced by substitutions on the quinoline ring. |
Further detailed biophysical studies, including but not limited to UV-Visible and fluorescence spectroscopy, circular dichroism, and viscometry, would be required to definitively determine the binding mode and affinity of Aluminum 5-chloro-8-hydroxyquinolinate with DNA.
Future Research Directions and Unresolved Questions for Aluminum 5 Chloro 8 Hydroxyquinolinate
Exploration of Novel Synthetic Pathways and Scalable Production Methods
The future development and application of Aluminum 5-chloro-8-hydroxyquinolinate are contingent upon the availability of efficient and scalable synthesis methods. Current research often relies on modifications of established procedures for Alq3, but these may not be optimal for its chlorinated derivative.
Future investigations should focus on:
Green Chemistry Approaches: Traditional syntheses for 8-hydroxyquinoline (B1678124) derivatives and their metal complexes often involve organic solvents and harsh reaction conditions. researchgate.net Future research should explore greener alternatives, such as solvent-free solid-state reactions or the use of aqueous systems, to reduce environmental impact and cost. researchgate.net A one-step synthesis method for high-purity Alq3 using 8-hydroxyquinoline vapor and Al2O3 has been developed, which could be adapted for its chlorinated analogue. mdpi.comresearchgate.net
Process Optimization and Scalability: Many reported syntheses are performed on a laboratory scale. guidechem.comgoogle.comgoogle.com A critical research direction is the translation of these methods to industrial-scale production. This involves detailed studies on reaction kinetics, purification techniques (such as sublimation versus solvent-based methods), and process control to ensure high purity and yield, which are crucial for electronic applications. google.com
Alternative Precursors: Research into different aluminum sources and novel synthetic routes for the 5-chloro-8-hydroxyquinoline (B194070) ligand itself is warranted. Methods like the Skraup or Doebner-Miller reactions using precursors like 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol (B165678) are common but could be improved for higher selectivity and reduced byproducts. guidechem.comgoogle.com Exploring alternative coupling reactions, such as the Betti reaction or Suzuki coupling for ligand synthesis, could offer greater modularity and efficiency. rsc.orgscispace.com
Table 1: Comparison of Synthetic Approaches for 5-chloro-8-hydroxyquinoline Ligand
| Method | Key Reactants | Advantages | Challenges |
|---|---|---|---|
| Direct Chlorination | 8-hydroxyquinoline, chlorinating agent | Simple concept | Poor selectivity, formation of di-chloro byproducts google.com |
| Skraup/Doebner-Miller Reaction | 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol/acrolein | Readily available raw materials, suitable for industrialization guidechem.comgoogle.com | Harsh reaction conditions (strong acid), potential for tar formation google.com |
Deeper Understanding of Isomerization and Polymorphic Transformations
Like its parent compound Alq3, Aluminum 5-chloro-8-hydroxyquinolinate can exist as geometric isomers (meridional, mer, and facial, fac) and in various crystalline forms known as polymorphs. acs.orgwikipedia.org These different forms can have distinct photoluminescent properties and thermal stabilities, profoundly impacting device performance. science.gov
Unresolved questions that require further research include:
Isomer-Specific Synthesis and Stability: While methods exist to selectively synthesize mer and fac isomers of Alq3, these need to be adapted and optimized for the 5-chloro derivative. researchgate.netacs.org The mer isomer is generally more thermodynamically stable, but the fac isomer can exhibit different, sometimes desirable, optical properties like blue-shifted fluorescence. acs.orgscience.gov Understanding the kinetic and thermodynamic factors that control isomer formation and interconversion is crucial. researchgate.netnih.gov
Identification and Characterization of Polymorphs: Alq3 is known to have at least five polymorphs (α, β, γ, δ, and ε), each with a unique crystal packing and photoluminescent signature. nih.govresearchgate.net It is highly probable that Aluminum 5-chloro-8-hydroxyquinolinate also exhibits rich polymorphic behavior. Future work must focus on systematically identifying these polymorphs, solving their crystal structures, and characterizing their distinct physical properties. Techniques like powder X-ray diffraction (PXRD) and solid-state NMR are essential for this endeavor. nih.govlancs.ac.uk
Controlling Polymorphic Formation: The ability to selectively grow a specific polymorph is a major goal in materials science. Research should investigate how factors like solvent choice, crystallization temperature, and substrate effects can be used to control the polymorphic outcome during film deposition or bulk crystallization. Thermal-induced transformations between phases also warrant investigation as they can affect device stability. acs.org
Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights
While standard spectroscopic techniques (UV-Vis, PL, IR) are used for basic characterization, they often provide a static picture. researchgate.netresearchgate.net To gain a deeper understanding of the dynamic processes involved in the synthesis, degradation, and operation of this material, more advanced, real-time methods are needed.
Future research should employ:
Operando Spectroscopy: This powerful methodology involves characterizing the material while it is actively working, for example, during a chemical reaction or within an operating electronic device. wikipedia.org Using techniques like operando UV-Vis, Raman, or IR spectroscopy can provide direct information about the structure of intermediates in a catalytic synthesis or reveal degradation pathways within an OLED under electrical stress. st-andrews.ac.ukuu.nlmdpi.com
Time-Resolved Spectroscopy: To understand the photophysics of Aluminum 5-chloro-8-hydroxyquinolinate, such as the dynamics of exciton (B1674681) formation and decay, time-resolved photoluminescence (TRPL) and transient absorption spectroscopy are indispensable. These techniques can measure fluorescence lifetimes and identify non-radiative decay pathways that limit efficiency.
Surface-Specific Techniques: In thin-film applications, the interface between the aluminum complex and other materials (like electrodes or transport layers) is critical. researchgate.net Techniques such as two-color sum-frequency generation (SFG) spectroscopy and X-ray photoelectron spectroscopy (XPS) can probe the vibrational and electronic structure specifically at these interfaces, revealing details about molecular orientation and chemical interactions. researchgate.net Spectroscopic ellipsometry can also provide crucial information on the optical constants of thin films. researchgate.net
Development of Predictive Computational Models for Structure-Property Relationships
Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for understanding the electronic structure and properties of molecules like Aluminum 5-chloro-8-hydroxyquinolinate. sci-hub.semdpi.com However, there is significant room to develop more predictive and high-throughput computational models.
Key research directions include:
Accurate DFT and TD-DFT Calculations: Continued efforts are needed to benchmark and apply DFT and Time-Dependent DFT (TD-DFT) methods to accurately predict the geometric structures, electronic properties (HOMO/LUMO levels), absorption/emission spectra, and vibrational frequencies. acs.orgsci-hub.se These calculations can elucidate the effect of the chloro-substituent on the molecule's properties compared to unsubstituted Alq3.
Modeling of Condensed Phases: Most computational studies focus on single molecules in the gas phase. A significant challenge is to accurately model the material in its solid state, accounting for intermolecular interactions that influence crystal packing and electronic properties. This is crucial for understanding polymorphism and charge transport in thin films.
Machine Learning (ML) for Property Prediction: The vast chemical space of possible substituted quinolinates makes purely experimental or first-principles computational screening inefficient. Machine learning models, trained on existing experimental and computational data, could rapidly predict the properties of new derivatives. niilmuniversity.ac.inarxiv.orgresearchgate.net By using molecular descriptors, ML can establish quantitative structure-property relationships (QSPRs) to accelerate the discovery of materials with optimized characteristics. niilmuniversity.ac.in
Expansion into New Non-Clinical Material Science Applications
While OLEDs are a primary application, the unique properties of Aluminum 5-chloro-8-hydroxyquinolinate suggest its potential in a broader range of material science applications, excluding clinical uses.
Future explorations should target:
Chemical Sensors: The fluorescence of 8-hydroxyquinoline and its derivatives is often sensitive to the presence of metal ions, making them excellent candidates for chemosensors. scispace.com Research should investigate the sensitivity and selectivity of Aluminum 5-chloro-8-hydroxyquinolinate films or nanoparticles for detecting specific analytes.
Photocatalysis and Solar Energy: Organometallic complexes can play a role in light-harvesting and photocatalytic systems. The compound's absorption and electronic properties could be harnessed for applications in photocatalytic degradation of pollutants or as a component in novel solar cell architectures.
Corrosion Inhibition: 8-hydroxyquinoline is known to be an effective corrosion inhibitor for aluminum and its alloys by forming a protective complex on the metal surface. rsc.orgrsc.org The 5-chloro derivative could offer modified or enhanced protective properties, warranting investigation into its efficacy as a corrosion inhibitor in various environments.
Hybrid Materials: Incorporating Aluminum 5-chloro-8-hydroxyquinolinate into host matrices, such as polymers or inorganic nanoparticles (like ZnO), can create hybrid materials with novel properties. nih.gov These composites could exhibit tuned emission colors, improved processability, or enhanced stability for various optoelectronic applications. nih.gov
Elucidation of Complex Interactions in Heterogeneous Systems
The performance of Aluminum 5-chloro-8-hydroxyquinolinate in any device or application is critically dependent on its interaction with its surroundings. Understanding and controlling these interactions at a molecular level is a key future challenge.
Research should focus on:
Molecule-Substrate Interfaces: The interaction between the aluminum complex and the substrate it is deposited on can dramatically alter its molecular configuration, intramolecular bonding, and electronic level alignment. unl.edu Systematic studies on various substrates (metals, metal oxides, semiconductors) are needed to understand how these interactions dictate device performance. mdpi.com
Heterometallic Systems: Creating complexes that incorporate both aluminum and other metals (such as lanthanides) can lead to materials with unique luminescent or magnetic properties. nih.govmdpi.com The 5-chloro-8-hydroxyquinolinate ligand could serve as a bridging unit in such heterometallic structures, and the synthesis and characterization of these novel compounds is a promising research avenue. mdpi.com
Q & A
Q. What are the established synthetic routes for Aluminum 5-chloro-8-hydroxyquinolinate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves the reaction of 5-chloro-8-hydroxyquinoline with aluminum salts under controlled conditions. For example, using hydrochloric acid (HCl) in aqueous media at elevated temperatures (e.g., 111°C for 24 hours) achieves a yield of ~49% . Key factors affecting yield and purity include:
- pH control : Optimal protonation of the ligand ensures efficient metal coordination.
- Temperature : Prolonged heating may degrade the ligand, reducing purity.
- Stoichiometry : Precise molar ratios of aluminum to ligand prevent byproduct formation.
Researchers should replicate synthesis under varying conditions (e.g., pH 3–5, 90–120°C) and analyze products via elemental analysis and thermogravimetry to validate reproducibility .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing Aluminum 5-chloro-8-hydroxyquinolinate, and what are the key spectral markers?
Methodological Answer:
- UV-Vis Spectroscopy : The compound exhibits a strong absorption band at ~380 nm due to the quinoline π→π* transition. Chelation with aluminum shifts this band bathochromically (~15 nm), confirming complex formation .
- FTIR : Key markers include the Al–O stretching vibration (~550 cm⁻¹) and the C–Cl stretch (~750 cm⁻¹). Disappearance of the free ligand’s –OH stretch (~3200 cm⁻¹) confirms coordination .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) resolves the compound from unreacted ligands. Retention time shifts correlate with purity .
Calibration curves and spiked samples should be used to validate detection limits and reproducibility .
Q. What safety protocols are essential when handling Aluminum 5-chloro-8-hydroxyquinolinate in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Inspect gloves for integrity before use and discard contaminated gloves immediately .
- Engineering Controls : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Neutralize acidic residues (e.g., with sodium bicarbonate) before disposal. Store waste in sealed containers labeled for halogenated organometallics .
Document all handling procedures and train personnel in emergency response protocols (e.g., eye wash stations, spill kits) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the coordination chemistry and ligand-binding mechanisms of Aluminum 5-chloro-8-hydroxyquinolinate?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis reveals the geometry (e.g., octahedral vs. tetrahedral) and bond lengths of the aluminum complex. Compare with computational models (DFT) to validate electronic structure predictions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry by titrating aluminum ions into ligand solutions. Monitor enthalpy changes to distinguish between electrostatic and covalent interactions .
- Variable-Temperature NMR : Track chemical shift changes in ¹H and ²⁷Al NMR to study dynamic coordination behavior in solution .
Design factorial experiments to test variables like ionic strength and solvent polarity, which influence binding kinetics .
Q. What strategies are recommended for resolving contradictions in reported physicochemical properties (e.g., solubility, stability) across different studies?
Methodological Answer:
- Meta-Analysis : Systematically compare datasets from literature, noting variables such as solvent systems (e.g., aqueous vs. DMSO), temperature, and measurement techniques. Use statistical tools (ANOVA) to identify outliers or methodological biases .
- Controlled Replication : Reproduce disputed experiments under standardized conditions (e.g., pH 4.5, 25°C) with traceable reagents. Publish raw data and uncertainty ranges to enhance transparency .
- Advanced Characterization : Employ hyphenated techniques (e.g., LC-MS/MS) to detect trace impurities or degradation products that may skew results .
Q. How can computational chemistry approaches (e.g., DFT, MD simulations) be integrated with experimental data to model Aluminum 5-chloro-8-hydroxyquinolinate’s behavior in complex systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, charge distribution) to predict reactivity. Validate against experimental UV-Vis and cyclic voltammetry data .
- Molecular Dynamics (MD) Simulations : Model solvation effects and diffusion coefficients in biological membranes. Compare with empirical permeability assays (e.g., PAMPA) .
- Machine Learning : Train algorithms on structural descriptors (e.g., logP, polar surface area) to predict bioavailability or toxicity. Use cross-validation to ensure model robustness .
Publish code and datasets in open repositories to facilitate peer validation and collaborative refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
